molecular formula C4H6O4Pb<br>(CH3COO)2Pb<br>C4H6O4P B147946 Lead acetate CAS No. 301-04-2

Lead acetate

Cat. No. B147946
CAS RN: 301-04-2
M. Wt: 267 g/mol
InChI Key: PNZVFASWDSMJER-UHFFFAOYSA-N
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Patent
US06300144B1

Procedure details

The hydrate lead acetate is dissolved in butoxyethanol (BuEtOH) (1) at 60° C. The resulting solution is kept at this temperature for two hours, and is cooled down slowly (2) to thereby form a precipitate of dehydrated lead acetate. The precipitation yield can be promoted by further cooling down the vessel containing said solution in an ice bath.
Name
hydrate lead acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Pb+2:5].O.[C:7]([O-:10])(=[O:9])[CH3:8]>CCCCOCCO>[C:1]([O-:4])(=[O:3])[CH3:2].[Pb+2:5].[C:7]([O-:10])(=[O:9])[CH3:8] |f:0.1.2.3,5.6.7|

Inputs

Step One
Name
hydrate lead acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+2].O.C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCOCCO
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.